2-(2-(Dimethylamino)phenyl)-3-methylbutan-2-ol

Description

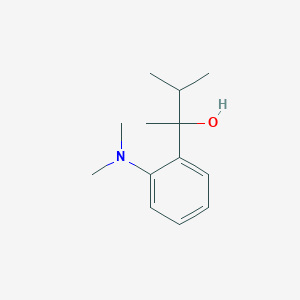

2-(2-(Dimethylamino)phenyl)-3-methylbutan-2-ol is a tertiary alcohol characterized by a 3-methylbutan-2-ol backbone substituted with a 2-(dimethylamino)phenyl group at the second carbon.

Properties

IUPAC Name |

2-[2-(dimethylamino)phenyl]-3-methylbutan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO/c1-10(2)13(3,15)11-8-6-7-9-12(11)14(4)5/h6-10,15H,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNZNEDMYAYCQMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)(C1=CC=CC=C1N(C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Dimethylamino)phenyl)-3-methylbutan-2-ol can be achieved through several methods. One common approach involves the reaction of 2-(Dimethylamino)benzaldehyde with a suitable Grignard reagent, such as 3-methylbutylmagnesium bromide, followed by hydrolysis to yield the desired alcohol. The reaction typically occurs under anhydrous conditions and requires a solvent like diethyl ether or tetrahydrofuran.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(2-(Dimethylamino)phenyl)-3-methylbutan-2-ol undergoes various chemical reactions, including:

Oxidation: The secondary alcohol group can be oxidized to form a ketone using oxidizing agents such as chromium trioxide or potassium permanganate.

Reduction: The compound can be reduced to the corresponding alkane using reducing agents like lithium aluminum hydride.

Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as halides or amines in the presence of a suitable base.

Major Products Formed

Oxidation: 2-(2-(Dimethylamino)phenyl)-3-methylbutan-2-one.

Reduction: 2-(2-(Dimethylamino)phenyl)-3-methylbutane.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-(Dimethylamino)phenyl)-3-methylbutan-2-ol has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(2-(Dimethylamino)phenyl)-3-methylbutan-2-ol exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The dimethylamino group can enhance the compound’s ability to penetrate cell membranes, facilitating its action within cells.

Comparison with Similar Compounds

Structural and Functional Group Analogues

3-Methyl-2-butanol

- Molecular Formula : C₅H₁₂O

- Boiling Point : 157.2°C

- Solubility : Slightly soluble in water (2.8 g/100 mL at 30°C)

- Its simpler structure correlates with lower boiling points compared to aromatic analogs.

3,3-Dimethyl-2-butanol (Pinacolyl Alcohol)

- Molecular Formula : C₆H₁₄O

- Boiling Point : 175.3°C

- Key Differences: The branched tert-butyl group increases steric hindrance, reducing reactivity in nucleophilic substitutions. Unlike 2-(2-(dimethylamino)phenyl)-3-methylbutan-2-ol, it lacks aromaticity and amine functionality.

2-(4-Fluoro-2-methoxyphenyl)-3-methyl-butan-2-ol

- Molecular Formula : C₁₂H₁₇FO₂

- Molecular Weight : 212.26 g/mol

- Key Differences: Substitution with fluorine and methoxy groups alters electronic properties. The dimethylamino group in the target compound may enhance solubility in polar solvents due to its basicity, whereas fluorine and methoxy groups confer different lipophilic and electronic effects.

Physicochemical Properties Comparison

Reactivity and Functional Behavior

- Role of Dimethylamino Group: In resin systems, dimethylamino-containing compounds like ethyl 4-(dimethylamino) benzoate exhibit higher reactivity in polymerization compared to methacrylate analogs due to enhanced electron-donating effects . This suggests that the dimethylamino group in this compound could similarly participate in acid-base or coordination chemistry.

- Steric and Electronic Effects: The aromatic ring and bulky 3-methyl group may hinder nucleophilic attack at the hydroxyl group, contrasting with less hindered analogs like 3-methyl-2-butanol.

Biological Activity

2-(2-(Dimethylamino)phenyl)-3-methylbutan-2-ol, often referred to as DMAB, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on DMAB, focusing on its biological interactions, mechanisms of action, and therapeutic potential.

The biological activity of DMAB is primarily attributed to its interactions with various molecular targets within cells. The dimethylamino group facilitates hydrogen bonding and electrostatic interactions, which can influence the binding affinity to enzymes and receptors. This property may enhance the compound's efficacy in modulating biological pathways.

Enzyme Interactions

DMAB has been investigated for its role in enzyme modulation. Studies suggest that it may act as an inhibitor or activator depending on the specific enzyme and cellular context. For example, it has been shown to interact with cytochrome P450 enzymes, which are crucial for drug metabolism.

Antioxidant Properties

Research indicates that DMAB exhibits significant antioxidant activity. It has been shown to scavenge free radicals effectively, thereby reducing oxidative stress in cellular systems. This property is particularly relevant in the context of neuroprotection and anti-inflammatory effects.

Anticancer Activity

DMAB has demonstrated potential anticancer properties in various studies. For instance, it has been evaluated in vitro against several cancer cell lines, showing a dose-dependent inhibition of cell proliferation. In one study, DMAB was found to significantly reduce colony formation in MDA-MB-231 breast cancer cells at concentrations as low as 1 µM .

| Cell Line | Concentration (µM) | Effect |

|---|---|---|

| MDA-MB-231 | 1 | Complete disturbance of colony growth |

| Panc-1 | 2 | Strong effect on colony formation |

Study 1: Antioxidant Effects

In a controlled laboratory setting, DMAB was tested for its ability to reduce reactive oxygen species (ROS) levels in RAW 264.7 macrophage cells. The results indicated a significant decrease in ROS levels compared to untreated controls, suggesting a protective role against oxidative damage .

Study 2: Cancer Cell Proliferation

A study involving DMAB's effects on pancreatic cancer spheroids revealed that it inhibited growth effectively at 2 µM concentrations. The compound's mechanism involved inducing apoptosis in cancer cells while sparing normal cells .

Therapeutic Applications

Given its biological activities, DMAB is being explored for various therapeutic applications:

- Neuroprotection: Due to its antioxidant properties, DMAB may have potential in treating neurodegenerative diseases.

- Cancer Therapy: Its ability to inhibit cancer cell proliferation positions it as a candidate for further development as an anticancer agent.

- Drug Development: As a precursor in synthetic pathways, DMAB could facilitate the development of novel therapeutics targeting specific diseases.

Q & A

Basic Research Questions

Q. What synthetic routes are available for preparing 2-(2-(Dimethylamino)phenyl)-3-methylbutan-2-ol, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts alkylation of a substituted benzene ring with a tertiary alcohol precursor. For example, reacting 2-(dimethylamino)phenol with 3-methylbut-2-en-2-ol (a pre-formed tertiary alcohol) under acid catalysis (e.g., H₂SO₄ or AlCl₃) could yield the target compound . Optimization involves controlling temperature (e.g., 80–100°C), solvent polarity (e.g., dichloromethane), and stoichiometric ratios to minimize side reactions like polymerization. Purity is enhanced via fractional distillation or preparative HPLC .

Q. How can the structural integrity of this compound be validated post-synthesis?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : ¹H NMR to confirm the tertiary alcohol (δ ~1.2–1.5 ppm for methyl groups) and dimethylamino protons (δ ~2.2–2.5 ppm). ¹³C NMR identifies quaternary carbons (e.g., C-OH at δ ~70–75 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion ([M+H]⁺) and fragmentation patterns, such as loss of the hydroxyl group (m/z –17) .

- FT-IR : Peaks at ~3200–3600 cm⁻¹ (O-H stretch) and ~2800 cm⁻¹ (N-CH₃) confirm functional groups .

Advanced Research Questions

Q. What mechanistic insights exist for the oxidation or functionalization of this compound?

- Methodological Answer : The tertiary alcohol group is resistant to mild oxidation (e.g., KMnO₄ or CrO₃) but may undergo elimination under strong acidic conditions to form an alkene. Computational studies (DFT) can model transition states for dehydration pathways . Experimental validation involves monitoring by GC-MS for alkene byproducts (e.g., m/z 86 for 3-methylbutene) and adjusting pH to suppress elimination .

Q. How does the dimethylamino-phenyl moiety influence the compound’s interaction with biological targets (e.g., receptors or enzymes)?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) predicts binding affinity to targets like serotonin receptors, leveraging the dimethylamino group’s basicity for hydrogen bonding. Pharmacophore modeling identifies critical interactions (e.g., π-π stacking with aromatic residues) . In vitro assays (e.g., radioligand binding) validate selectivity, with IC₅₀ values compared to reference compounds like tamoxifen derivatives .

Q. What are the challenges in analyzing stereochemical stability in this compound?

- Methodological Answer : The compound lacks chiral centers but may exhibit atropisomerism due to hindered rotation of the phenyl ring. Dynamic HPLC with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) resolves enantiomers at low temperatures (4°C). Kinetic studies (Eyring plots) determine rotational energy barriers (ΔG‡) using variable-temperature NMR .

Data Contradictions & Resolution

- Thermodynamic Data : NIST reports conflicting density values for analogous alcohols (0.824 vs. 0.84 g/mL at 25°C) . Resolve via calibrated pycnometry under controlled humidity.

- Synthetic Yields : Acid-catalyzed methods () may yield lower purity (~75%) vs. enzymatic routes (unreported in evidence). Cross-validate with LC-MS to identify impurities like dimerized byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.